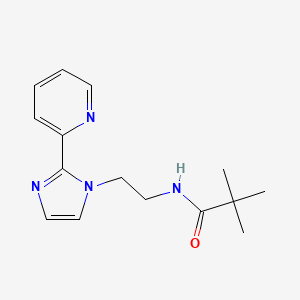

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide

Description

N-(2-(2-(Pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide is a heterocyclic compound featuring a pyridine ring fused to an imidazole moiety via an ethyl linker, terminating in a pivalamide group. This structure combines pharmacologically significant motifs: pyridine and imidazole are known for their roles in medicinal chemistry, while the pivalamide group enhances metabolic stability.

Properties

IUPAC Name |

2,2-dimethyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O/c1-15(2,3)14(20)18-9-11-19-10-8-17-13(19)12-6-4-5-7-16-12/h4-8,10H,9,11H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZRDTSBNPLKQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCN1C=CN=C1C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide typically involves the following steps:

Formation of the Pyridine-Imidazole Intermediate: The initial step involves the reaction of pyridine-2-carbaldehyde with 1H-imidazole in the presence of a suitable base such as sodium hydride or potassium carbonate. This reaction forms a pyridine-imidazole intermediate.

Alkylation: The intermediate is then alkylated using an appropriate alkylating agent, such as 2-bromoethylamine, to introduce the ethyl linker.

Amidation: The final step involves the reaction of the alkylated intermediate with pivaloyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide can undergo various types of chemical reactions, including:

Oxidation: The pyridine and imidazole rings can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents under inert atmosphere.

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); typically carried out in organic solvents at room temperature or under reflux.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may yield partially or fully reduced analogs.

Scientific Research Applications

Biological Activities

The compound is part of a broader class of imidazole derivatives, which are known for their biological activities , including:

- Antimicrobial Properties : Studies have shown that imidazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds similar to N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide have been tested against various pathogens, demonstrating effective inhibition of growth .

- Antiviral Activity : Research indicates that imidazole-based compounds can interfere with viral replication processes. This has been particularly relevant in the context of emerging viral infections, including coronaviruses .

- Anticancer Potential : The imidazole moiety is often associated with anticancer properties. Compounds containing this structure have been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models .

Case Studies

Several studies highlight the applications of this compound:

Antimicrobial Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a pyridinyl substituent exhibited enhanced antibacterial properties compared to their non-pyridinyl counterparts .

Antiviral Research

A recent investigation focused on the potential of imidazole derivatives to inhibit SARS-CoV-2 entry into host cells by targeting the ACE2 receptor. The study demonstrated that specific modifications in the imidazole structure could significantly improve binding affinity, suggesting a promising avenue for drug development against COVID-19 .

Anticancer Studies

Research published in Cancer Letters explored the anticancer effects of various imidazole derivatives, including those similar to this compound). The findings revealed that these compounds could induce cell cycle arrest and apoptosis in multiple cancer cell lines, highlighting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and imidazole rings can participate in hydrogen bonding, π-π stacking, and coordination with metal ions, which can modulate the activity of the target proteins. The pivalamide group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

The following table compares the target compound with structurally related pyridine and imidazole derivatives:

*Calculated based on structural analysis.

Key Observations :

- Heterocyclic Core : The target compound uniquely integrates pyridine and imidazole, unlike pivalamide-pyridine derivatives in catalogs (e.g., N-(3,6-dimethylpyridin-2-yl)pivalamide) .

- Linker Variability : Ethyl/propyl linkers in the target compound and nitrofuran derivatives (e.g., compound 2 in ) may influence pharmacokinetic properties .

- Substituent Impact : Halogenated derivatives (e.g., chloro, iodo) in catalog compounds exhibit higher molecular weights but lack reported bioactivity .

Pharmacological Activity

- Imidazole-Bipyridine Derivatives : Exhibit broad-spectrum antimicrobial and anticancer activity, likely due to DNA intercalation or enzyme inhibition .

- Nitrofuran-Imidazole Hybrids : Demonstrate potent antifungal activity (MIC₉₀: 8–32 µg/mL) against Candida spp., attributed to nitro group-mediated oxidative stress .

Research Findings and Gaps

- Antifungal Potential: Nitrofuran derivatives () suggest that combining imidazole with electron-withdrawing groups (e.g., nitro) enhances antifungal efficacy .

- Structural Optimization : Halogenation (e.g., iodo, chloro) in pivalamide-pyridine compounds may improve binding affinity but requires validation .

- Knowledge Gaps: The target compound’s biological activity remains uncharacterized, warranting in vitro assays against microbial or cancer cell lines.

Biological Activity

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 252.35 g/mol. Its structure features a pyridine ring, an imidazole moiety, and a pivalamide group, which contribute to its diverse biological activities.

Pharmacological Effects

Research indicates that derivatives of imidazopyridine, such as this compound, exhibit a wide range of biological activities:

- Anticancer : Compounds in this class have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial : The imidazole and pyridine structures enhance antimicrobial properties against various bacterial strains.

- Anti-inflammatory : Some derivatives have been noted for their ability to reduce inflammation in preclinical models.

The following table summarizes the biological activities associated with similar imidazopyridine compounds:

| Activity | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cells; inhibits proliferation |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anti-inflammatory | Reduces cytokine production; alleviates symptoms in inflammatory models |

| Antiviral | Inhibits viral replication in vitro |

| Analgesic | Provides pain relief in animal models |

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the imidazole or pyridine rings can significantly influence the biological activity of the compound. For instance:

- Substitution Patterns : Different substituents on the pyridine ring can enhance binding affinity to target proteins.

- Chain Length : The ethyl linker between the imidazole and pivalamide groups plays a crucial role in maintaining optimal spatial orientation for receptor interaction.

Case Studies

-

Anticancer Activity :

A study demonstrated that a related imidazopyridine derivative showed significant cytotoxicity against breast cancer cell lines. The compound induced apoptosis via mitochondrial pathways, suggesting potential for further development as an anticancer agent . -

Antimicrobial Efficacy :

Research conducted on various imidazopyridine derivatives indicated effective inhibition of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics, highlighting their potential as new antimicrobial agents . -

Anti-inflammatory Properties :

In a model of acute inflammation, an analogue exhibited reduced edema formation and decreased levels of pro-inflammatory cytokines, indicating a promising anti-inflammatory profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.